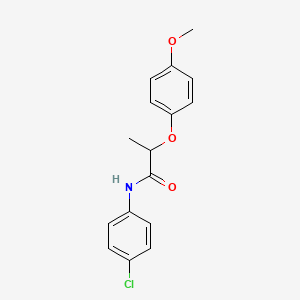
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have numerous biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves activation of PPARδ, which is a transcription factor that regulates the expression of genes involved in various physiological processes such as lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ by N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide results in increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have numerous biochemical and physiological effects. These include increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, enhanced endurance, and improved physical performance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its ability to activate PPARδ selectively without affecting other PPAR isoforms. This allows for specific modulation of gene expression and physiological processes. However, one of the limitations of using N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is its potential to cause cancer in animal studies, which raises concerns about its safety for human use.
Orientations Futures
There are numerous future directions for research on N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide. These include further investigation into its potential applications in cancer therapy, metabolic disorders, and exercise physiology. Additionally, research on the safety and efficacy of this compound in humans is needed to determine its potential as a therapeutic agent. Finally, the development of new PPARδ agonists with improved safety profiles is an important area of future research.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 4-methoxyphenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-2-methylpropionic acid to form the final product.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied in various scientific fields, including cancer research, metabolic disorders, and exercise physiology. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In metabolic disorders, N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve insulin sensitivity and glucose metabolism. In exercise physiology, this compound has been shown to enhance endurance and improve physical performance.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGSBWAENHMDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
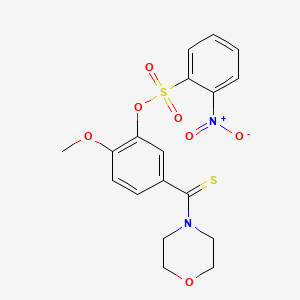
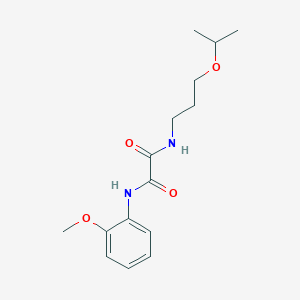
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![4,10-dicyclohexyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4990048.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)
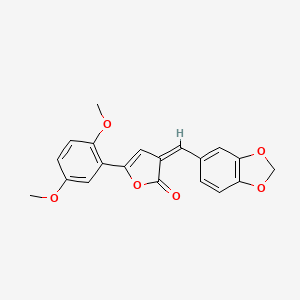
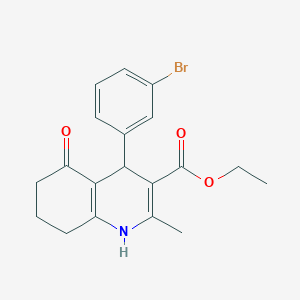
![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
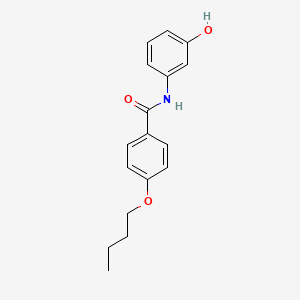
![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4990122.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)